8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound classified under pyrimidines, which are nitrogen-containing organic compounds. Its chemical structure features a pyrido[4,3-d]pyrimidine core, where bromine and chlorine atoms are substituted at specific positions on the ring. The compound is identified by the CAS number 1782598-52-0 and has a molecular formula of with a molecular weight of approximately 244.48 g/mol .
The classification of this compound falls under the category of halogenated pyrimidines, which are often studied for their biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine in its structure may influence its reactivity and biological properties, making it a subject of interest in various scientific studies.
The synthesis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine can be achieved through several methods, often involving the modification of existing pyrimidine derivatives. One common approach involves the bromination and chlorination of pyrido[4,3-d]pyrimidine derivatives.
The specifics of these reactions depend on the starting materials and conditions used, such as temperature and reaction time, which can significantly affect yield and purity.
The molecular structure of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine can be represented as follows:
The compound features a fused bicyclic system consisting of both pyridine and pyrimidine rings. The specific arrangement of substituents affects its electronic properties, potentially influencing its interactions in biological systems.
8-Bromo-2-chloropyrido[4,3-d]pyrimidine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve optimal yields.
The mechanism by which 8-Bromo-2-chloropyrido[4,3-d]pyrimidine exerts its biological effects is not fully elucidated but is thought to involve interaction with various molecular targets within cells:
Research indicates that modifications to the pyrido[4,3-d]pyrimidine scaffold can enhance potency against specific cancer cell lines by altering binding affinities to target proteins.
Relevant data regarding melting point, boiling point, and density may vary based on purity and specific synthesis routes used.
8-Bromo-2-chloropyrido[4,3-d]pyrimidine has potential applications in medicinal chemistry:
Research into this compound continues as scientists explore its full potential within medicinal chemistry and related fields.
Pyrido[4,3-d]pyrimidine represents a privileged bicyclic heterocyclic scaffold formed by fusion of pyridine and pyrimidine rings at the [4,3-d] bond. This architecture generates a π-deficient system capable of diverse non-covalent interactions critical for binding biological targets. The nitrogen atoms at N1, N3, and N5 positions serve as hydrogen bond acceptors, while the C2, C4, C6, C7, and C8 positions offer sites for functionalization to modulate electronic properties and steric bulk [7]. This versatility enables mimicry of purine nucleobases, facilitating interactions with enzymes involved in nucleotide metabolism and signal transduction [4]. Notably, the planar structure allows for intercalation and π-π stacking within hydrophobic enzyme pockets, a feature exploited in kinase inhibitor design [7].
Table 1: Key Binding Features of Pyrido[4,3-d]pyrimidine Core
Structural Feature | Role in Molecular Recognition | Target Implications |
---|---|---|
N1/N3/N5 Nitrogen Atoms | Hydrogen bond acceptance | ATP-binding sites, catalytic pockets |
Planar Bicyclic System | π-π Stacking with aromatic residues | Kinase hinge regions |
C2/C4 Electrophilic Centers | Covalent binding or nucleophilic displacement | Irreversible inhibitors, prodrugs |
C7/C8 Substitution Vectors | Binding pocket extension | Selectivity modulation |
The pyrido[4,3-d]pyrimidine core serves as an isosteric replacement for quinazolines in drug design, offering improved solubility and metabolic stability while retaining high-affinity binding. This bioisosterism has been leveraged in oncology therapeutics, as evidenced by compounds in clinical development targeting receptor tyrosine kinases (RTKs) and cytoplasmic kinases [4] [7]. The scaffold's synthetic accessibility further enhances its utility, enabling rapid generation of structure-activity relationship (SAR) libraries through sequential cross-coupling and nucleophilic substitution reactions [2] [8].
Halogen atoms serve as strategic substituents in pyridopyrimidine scaffolds, influencing both physicochemical properties and target engagement. In 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (CAS 1782598-52-0), the bromine and chlorine atoms occupy specific positions that confer distinct chemical reactivity:
C8 Bromine: The electron-withdrawing bromine at C8 enhances electrophilic character at adjacent positions while providing a heavy atom for crystallographic studies. Its substantial steric bulk (van der Waals radius: 1.85 Å) creates defined molecular topography critical for selective hydrophobic pocket binding [10]. Bromine's polarizability contributes to halogen bonding interactions with carbonyl oxygens and electron-rich residues in target proteins, enhancing binding affinity by 1-3 kcal/mol compared to non-halogenated analogs [2].
C2 Chlorine: The chlorine atom at C2 serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling efficient derivatization with amines, alcohols, and thiols under mild conditions. This position's reactivity is amplified by the electron-deficient pyrimidine ring, allowing displacement at temperatures as low as 60°C in polar aprotic solvents [2] [8]. The chlorine also modulates the compound's electron distribution, lowering the LUMO energy and facilitating charge-transfer interactions with biological targets.
Table 2: Electronic and Steric Properties of Halogens in 8-Bromo-2-chloropyrido[4,3-d]pyrimidine
Halogen Position | Atomic Properties | Chemical Reactivity | Biological Impact |
---|---|---|---|
C8 Bromine | Radius: 1.85 Å; σp: +0.23 | Electrophilic substitution; oxidative addition | Halogen bonding; hydrophobic filling |
C2 Chlorine | Radius: 1.75 Å; σp: +0.23 | Nucleophilic displacement; metal-catalyzed coupling | H-bond potentiation; leaving group capacity |
The synergistic effects of bromine and chlorine substitution create a versatile molecular platform for lead optimization. The bromine provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Stille), while the chlorine enables late-stage diversification through SNAr reactions. This orthogonal reactivity facilitates efficient synthesis of compound libraries targeting diverse biological pathways [2] [8]. Commercially, the compound is available from suppliers like BLD Pharm (China) and EVITAChem (US/India) with purity specifications >95%, typically requiring cold-chain transportation (2-8°C) under inert atmosphere due to sensitivity to hydrolysis [2].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3